REACTION_SMILES
|
[CH3:14][CH2:15][CH2:16][CH:17]([CH3:18])[C:19]1([CH2:20][CH3:21])[C:22](=[O:23])[NH:24][C:25]([S-:26])=[N:27][C:28]1=[O:29].[Na+:13].[O:1]=[C:2]1[c:3]2[c:4]([cH:5][cH:6][cH:7][cH:8]2)[S:9](=[O:10])(=[O:11])[NH:12]1>>[CH3:14][CH2:15][CH2:16][CH:17]([CH3:18])[C:19]1([CH2:20][CH3:21])[C:22](=[O:23])[NH:24][C:25](=[S:26])[NH:27][C:28]1=[O:29]
|
Name
|
CCCC(C)C1(CC)C(=O)N=C([S-])NC1=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC(C)C1(CC)C(=O)N=C([S-])NC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NS(=O)(=O)c2ccccc21
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(C)C1(CC)C(=O)NC(=S)NC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |